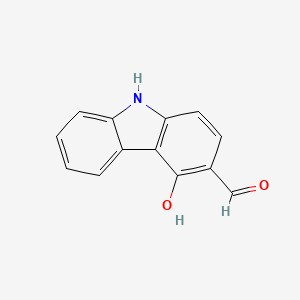

4-hydroxy-9H-carbazole-3-carbaldehyde

Description

Context of Carbazole (B46965) Alkaloids and Derivatives in Modern Organic and Medicinal Chemistry

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely found in nature and also accessible through synthetic routes. researchgate.netresearchgate.net These compounds are renowned for a broad spectrum of biological and pharmacological properties, which has led to intensive research interest from chemists. researchgate.netresearchgate.net Carbazole alkaloids, primarily isolated from natural sources like the plant family Rutaceae, possess favorable electronic properties, good planarity, and excellent biocompatibility. nih.govnih.gov

In medicinal chemistry, carbazole derivatives have been a focus for over four decades due to their potent biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netnih.gov The carbazole nucleus is a privileged scaffold in drug discovery, capable of interacting with various biological targets. nih.govnih.gov For instance, certain carbazole alkaloids can intercalate into DNA, inhibit enzymes like telomerase and topoisomerase, and modulate protein phosphorylation, making them valuable leads for developing novel anticancer agents. nih.gov The therapeutic potential of natural, semi-synthetic, and synthetic carbazole-containing molecules continues to drive research and development. researchgate.net

The following table summarizes some key bioactive carbazole alkaloids and their noted biological significance.

| Compound | Significance/Activity | Source/Type |

| Ellipticine | Promising anti-tumor drug. rsc.org | Natural Alkaloid |

| Carvedilol | Vasodilator and anti-oxidant for treating heart failure. rsc.orgnih.gov | Synthetic Drug |

| Carbazomycins A & B | Exhibit antibacterial and anti-yeast activities. nih.gov | Natural Product |

| Murrayanine | A carbazole alkaloid isolated from Murraya koenigii. nih.govchemmethod.com | Natural Alkaloid |

| Girinimbine | A carbazole alkaloid with reported biological activities. nih.gov | Natural Alkaloid |

Significance of 4-hydroxy-9H-carbazole-3-carbaldehyde as a Versatile Synthetic Synthon

Within the vast family of carbazole derivatives, this compound stands out as a particularly valuable molecule in organic chemistry. Its chemical structure, featuring a carbazole core functionalized with both a hydroxyl (-OH) group and an aldehyde (-CHO) group, makes it a highly versatile synthetic intermediate, or synthon. smolecule.com The molecular formula of this compound is C₁₃H₉NO₂. smolecule.com

The dual functionality of this compound allows it to serve as a starting point for the synthesis of more complex molecules. The aldehyde group can undergo oxidation to form a carboxylic acid, reduction to a primary alcohol, or participate in various condensation reactions. smolecule.com Similarly, the hydroxyl group can be involved in nucleophilic substitution or etherification reactions. smolecule.comgoogle.com This reactivity is crucial for building diverse molecular architectures.

Recent synthetic methodologies have focused on the efficient construction of the 4-hydroxycarbazole (B19958) core. nih.gov For example, a domino vinylogous conjugate addition/cyclization/elimination/aromatization of 3-nitroindoles has been developed to produce these structures under mild, transition-metal-free conditions. nih.govacs.org The resulting 4-hydroxycarbazole derivatives can be readily converted into valuable tetracyclic systems, such as 6H-oxazolo[4,5-c]carbazoles, which are core structures in organic light-emitting devices (OLEDs). nih.gov This demonstrates the compound's role as a key intermediate not only in medicinal chemistry but also in materials science. smolecule.com

Overview of Research Trajectories for Carbazole-Based Compounds

Research into carbazole-based compounds is dynamic and expanding into several key areas, driven by their unique structural and functional properties. researchgate.net The ease with which the carbazole ring can be modified allows for the convenient introduction of various functional groups, leading to new applications. researchgate.net

Current and future research trajectories for carbazole derivatives can be categorized as follows:

Medicinal Chemistry and Drug Discovery : A primary focus remains the development of new therapeutic agents. Researchers are exploring carbazole derivatives as anticancer, antimicrobial, and antiviral agents. researchgate.netnih.gov The goal is to develop new drugs with improved efficacy and fewer side effects compared to current therapies. nih.gov Structure-activity relationship (SAR) studies are crucial in this area to optimize the biological activity of carbazole scaffolds. nih.gov

Materials Science : Carbazole's desirable electronic, charge-transport, and photophysical properties make it an excellent candidate for use in organic electronics. researchgate.netmdpi.com Research is actively pursuing the application of carbazole derivatives in:

Organic Light-Emitting Diodes (OLEDs) : As host materials for high-efficiency phosphorescent OLEDs. mdpi.com

Solar Cells : In dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs) as sensitizers and hole-transport materials (HTMs). mdpi.com

Photorefractive Materials : For applications in optical data storage and processing. researchgate.net

Supramolecular Chemistry : The rigid, planar structure of the carbazole moiety is utilized in the design of complex supramolecular assemblies and for molecular recognition applications. researchgate.net

Synthetic Methodology : The development of novel, efficient, and scalable synthetic routes to construct the carbazole nucleus and its derivatives remains a fundamental area of research. rsc.orgrsc.org This includes methods like C-H activation, annulation, and cycloaddition reactions to build molecular diversity. rsc.orgrsc.org

The multifaceted nature of the carbazole scaffold ensures its continued prominence in both academic and industrial research, spanning from the development of life-saving drugs to the creation of next-generation electronic materials.

Structure

3D Structure

Properties

Molecular Formula |

C13H9NO2 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

4-hydroxy-9H-carbazole-3-carbaldehyde |

InChI |

InChI=1S/C13H9NO2/c15-7-8-5-6-11-12(13(8)16)9-3-1-2-4-10(9)14-11/h1-7,14,16H |

InChI Key |

WVYJUHIPCSKXPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3O)C=O |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 4 Hydroxy 9h Carbazole 3 Carbaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group (-CHO) is a versatile functional group known for its susceptibility to both oxidation and reduction, as well as its ability to participate in condensation reactions. These transformations provide pathways to a variety of carbazole (B46965) derivatives with modified electronic and structural properties.

The aldehyde functional group in 4-hydroxy-9H-carbazole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 4-hydroxy-9H-carbazole-3-carboxylic acid. This transformation replaces the electrophilic carbonyl carbon of the aldehyde with the acidic carboxyl group, significantly altering the molecule's chemical properties. The oxidation can be achieved using a variety of standard oxidizing agents. smolecule.com

Powerful oxidizing agents based on chromium (VI), such as chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, are effective for this conversion. smolecule.comtowson.edu Potassium permanganate (B83412) (KMnO₄) is another strong oxidant capable of performing this transformation. smolecule.com Milder oxidizing agents, such as Tollens' reagent (Ag(NH₃)₂⁺), can also be employed, which is particularly useful for selectively oxidizing aldehydes in the presence of other sensitive functional groups. towson.edu

| Reactant | Product | Typical Reagents |

|---|---|---|

| This compound | 4-hydroxy-9H-carbazole-3-carboxylic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) smolecule.com |

The aldehyde group can be reduced to a primary alcohol, converting this compound into (4-hydroxy-9H-carbazol-3-yl)methanol. This reaction is typically accomplished using metal hydride reagents. smolecule.com Sodium borohydride (B1222165) (NaBH₄) is a commonly used mild reducing agent that is selective for aldehydes and ketones, making it suitable for this purpose. smolecule.comrsc.orgtowson.edu The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol. rsc.org

For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used. smolecule.comtowson.edu LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce a wider array of functional groups, but it is also highly effective for the aldehyde-to-alcohol conversion. libretexts.orgcareerendeavour.com Care must be taken during the reaction, as some studies on related carbazole aldehydes have reported unexpected side reactions, such as the complete loss of the carbonyl group under certain conditions. researchgate.net

| Reactant | Product | Typical Reagents |

|---|---|---|

| This compound | (4-hydroxy-9H-carbazol-3-yl)methanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) smolecule.comrsc.orglibretexts.org |

The aldehyde group readily undergoes condensation reactions with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). The Knoevenagel condensation is a prime example of this type of reaction. researchgate.net A related and widely utilized transformation is the Claisen-Schmidt condensation, where the carbazole aldehyde reacts with a ketone, such as a substituted acetophenone, in the presence of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form α,β-unsaturated ketones, commonly known as chalcones. tandfonline.comresearchgate.net

These carbazole-based chalcones are of significant interest due to their extended π-conjugation and associated photophysical properties. rsc.orgresearchgate.net The reaction involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the final condensed product.

| Reactant A | Reactant B (Example) | Product Type | Reaction Conditions |

|---|---|---|---|

| This compound | Substituted Acetophenone | Carbazole Chalcone (B49325) | Base (NaOH or KOH), Ethanol, Room Temperature tandfonline.comresearchgate.net |

This compound reacts with primary amines to form imines, which are also known as Schiff bases. peerj.com This condensation reaction is typically reversible and often catalyzed by the addition of a small amount of acid, such as glacial acetic acid. redalyc.org The reaction involves the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.

The reaction can be performed with a wide variety of aliphatic and aromatic primary amines, leading to a diverse library of carbazole-based Schiff bases. peerj.com These derivatives are valuable intermediates in organic synthesis and have been investigated for various applications due to the introduction of the C=N bond, which extends the conjugated system of the molecule.

| Reactant A | Reactant B | Product | Typical Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Carbazole-based Schiff Base | Acid catalyst (e.g., acetic acid), Ethanol, Reflux redalyc.org |

Reactions Involving the Hydroxyl Functional Group

The phenolic hydroxyl group (-OH) at the C4 position is another key site for derivatization. Its acidic proton can be removed by a base to form a nucleophilic phenoxide ion, which can then participate in various substitution reactions.

The hydroxyl group of this compound can act as a nucleophile, particularly after deprotonation to the corresponding phenoxide. smolecule.com A common transformation is O-alkylation, often achieved through a Williamson ether synthesis-type reaction. In this process, the phenoxide, generated by treating the starting material with a base like sodium hydroxide, reacts with an alkyl halide or another electrophile to form an ether. google.com

For instance, reaction with epichlorohydrin (B41342) in the presence of a base results in the formation of a glycidyl (B131873) ether derivative, which is a common strategy for incorporating the carbazole moiety into polymer backbones or other complex molecules. google.com This pathway allows for the introduction of a wide variety of alkyl or functionalized chains at the 4-position, significantly modifying the molecule's solubility and other physical properties.

| Reactant | Reagents | Product Type |

|---|---|---|

| This compound | 1. Base (e.g., NaOH) 2. Alkyl Halide (R-X) or Epichlorohydrin google.com | 4-alkoxy-9H-carbazole-3-carbaldehyde |

Etherification and Esterification Strategies

The phenolic hydroxyl group at the C-4 position of the carbazole ring is amenable to standard etherification and esterification reactions. O-alkylation, a common etherification strategy, can be achieved to introduce various alkyl or substituted alkyl groups. This modification is crucial for altering the solubility, electronic properties, and biological activity of the resulting derivatives.

Esterification, particularly the formation of oxime esters, has been explored as a pathway to develop novel photoinitiators. These reactions typically involve the hydroxyl group of the carbazole moiety, leading to the creation of compounds that can initiate polymerization reactions upon exposure to light, including sunlight.

Ring Annulation and Construction of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, makes it an ideal substrate for a variety of condensation and cyclization reactions to build fused heterocyclic systems.

Carbazole-fused coumarins can be synthesized from this compound through well-established condensation reactions. The classical Knoevenagel condensation, reacting the carbaldehyde with active methylene compounds, is one such method. Another significant route is the Pechmann condensation, which involves the reaction of a phenol (B47542) (in this case, the 4-hydroxycarbazole (B19958) moiety) with a β-ketoester under acidic conditions. These reactions lead to the formation of a pyran-2-one ring fused to the carbazole skeleton, creating coumarin (B35378) derivatives with extended conjugation and interesting photophysical properties.

Table 1: Synthesis of Carbazole-Fused Coumarin Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | 4-hydroxy-9-methyl-9H-carbazole-3-carbaldehyde, Active methylene compounds | Not specified | Carbazole-fused coumarin |

The reaction of this compound with ethyl acetoacetate (B1235776) in the presence of a base like piperidine (B6355638) leads to the formation of 3-acetylpyrano[3,2-c]carbazol-2(7H)-one. This transformation proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization. The reaction is typically carried out by refluxing the reactants in ethanol, resulting in the precipitation of the solid product in high yield. Furthermore, a one-pot, three-component reaction involving aromatic aldehydes, malononitrile (B47326) or ethyl cyanoacetate, and 4-hydroxycarbazoles, catalyzed by triethylamine, has been developed to synthesize a series of novel pyrano[3,2-c]carbazole derivatives.

Table 2: Synthesis of Pyrano[3,2-c]carbazol-2(7H)-one

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield |

|---|

The Algar–Flynn–Oyamada (AFO) reaction provides a pathway to flavonols (3-hydroxy-chromen-4-ones) from chalcones. A modified, one-pot version of this reaction has been successfully applied to synthesize 2-(9-ethyl-9H-carbazol-3-yl)-3-hydroxy-4H-chromen-4-ones. researchgate.net In this process, a substituted 2-hydroxyacetophenone (B1195853) is condensed with 9-ethyl-9H-carbazole-3-carbaldehyde in the presence of a base, and the intermediate chalcone is treated in situ with alkaline hydrogen peroxide to effect an oxidative cyclization. researchgate.net This one-pot method is advantageous as it avoids the need to isolate the intermediate chalcone and generally provides good yields of the final chromen-4-one product. researchgate.net The traditional AFO reaction is a two-step process, first forming the 2-hydroxy chalcones, which are then cyclized. researchgate.net

Table 3: Modified Algar–Flynn–Oyamada Reaction for Chromen-4-one Synthesis

| Aldehyde | Ketone | Reagents | Product | Yield Range |

|---|

The synthesis of pyrido[4,3-c]carbazoles, which are isomers of the well-known anticancer alkaloid ellipticine, represents a significant area of research. While direct cyclization from this compound is not prominently documented, the carbazole framework is a key starting point for constructing these tetracyclic systems. The general strategies often involve multi-step sequences starting from different carbazole precursors. For instance, the synthesis of the related pyrido[4,3-b]carbazole alkaloid olivacine (B1677268) and its derivatives often starts from precursors like 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole, which undergoes a sequence of reactions to build the fused pyridine (B92270) ring. researchgate.net

N-alkylation of the resulting pyridocarbazole system, particularly at the pyridinic nitrogen, is a common derivatization strategy. nih.gov This can be achieved using various alkyl halides under basic conditions or through microwave-assisted reactions, allowing for the introduction of diverse side chains to modulate the biological activity of the compounds. nih.govnih.gov

The 4-hydroxycarbazole scaffold is a viable precursor for the synthesis of oxazole-fused carbazoles. For example, a 4-hydroxycarbazole derivative bearing an adjacent amino group can undergo acid-promoted cyclization to form the oxazole (B20620) ring. Specifically, a derivative, N-(4-hydroxy-2-phenyl-9-tosyl-9H-carbazol-3-yl)benzamide, has been shown to cyclize in the presence of methanesulfonic acid to yield a 6H-oxazolo[4,5-c]carbazole derivative in high yield. This transformation highlights the utility of the inherent reactivity of adjacent hydroxyl and amino functionalities on the carbazole core for constructing further heterocyclic rings.

Advanced Coupling Reactions and Complex Molecule Assembly

The aldehyde and hydroxyl functionalities of this compound, coupled with the reactive carbazole ring system, make it a versatile precursor for the assembly of complex molecules and advanced materials. Through sophisticated coupling reactions, this scaffold can be elaborated into intricate ligand systems and extended π-conjugated structures with tailored properties.

Synthesis of Thiosemicarbazone Ligands and Complexes

The carbaldehyde group at the C-3 position of the carbazole is readily converted into a thiosemicarbazone through a condensation reaction with thiosemicarbazide (B42300) or its N-substituted derivatives. nih.govnih.gov This reaction typically involves refluxing the aldehyde and the thiosemicarbazide in an alcoholic solvent, such as methanol or ethanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the reaction. nih.gov The resulting thiosemicarbazone product can then be purified by recrystallization. researchgate.net

A notable example is the synthesis of 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC), which is achieved by refluxing methanolic solutions of 9H-carbazole-3-carbaldehyde and 4-phenyl-3-thiosemicarbazide for several hours. researchgate.net The analogous reaction with this compound would yield the corresponding hydroxylated ligand. These thiosemicarbazone derivatives are powerful chelating agents due to the presence of nitrogen and sulfur donor atoms, allowing them to form stable complexes with a wide range of transition metal ions. scispace.combenthamopenarchives.com

The complexation is typically carried out by reacting the thiosemicarbazone ligand with a metal salt (e.g., copper(II) acetate) in a suitable solvent. scispace.com The ligand coordinates to the metal center, often through the sulfur atom and the azomethine nitrogen atom, forming a stable chelate ring. semanticscholar.org The resulting metal complexes exhibit distinct geometries and physicochemical properties that are influenced by the metal ion and the ligand structure. nih.gov For instance, the copper(II) complex of 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone has been synthesized and characterized. scispace.com

Table 1: Synthesis of a Representative Thiosemicarbazone Ligand and its Metal Complex

This interactive table summarizes the synthesis of a thiosemicarbazone ligand analogous to one derived from this compound and its subsequent complexation with a metal ion.

| Entry | Reactants | Product | Reaction Type | Typical Conditions | Reference |

| Ligand Synthesis | 9H-carbazole-3-carbaldehyde, 4-phenyl-3-thiosemicarbazide | 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone | Condensation | Reflux in methanol for ~4.5 hours | researchgate.net |

| Complex Formation | 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone, Copper(II) acetate | Copper(II) complex of the ligand | Chelation / Complexation | Stirring in methanol | scispace.com |

Preparation of Styryl Derivatives and Extended π-Conjugated Systems

The aldehyde functionality of this compound serves as a key handle for constructing styryl derivatives and other extended π-conjugated systems. These reactions are fundamental in materials science for the development of organic electronic and photonic materials.

One common method to generate styryl derivatives is through base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation. This involves reacting the carbaldehyde with a compound containing an active methyl or methylene group, such as a substituted toluene (B28343) or a methyl-substituted heteroaromatic compound, in the presence of a base. The reaction proceeds via the formation of a new carbon-carbon double bond, effectively extending the π-conjugation of the carbazole core. A similar approach has been used to synthesize chalcone derivatives from 3-acetyl-9-ethyl carbazole by reacting it with various aromatic aldehydes in the presence of sodium hydroxide. uobaghdad.edu.iq

For more complex π-conjugated systems, modern cross-coupling reactions are employed. nih.gov While the parent aldehyde is not a direct substrate for these reactions, it can be converted to a more suitable functional group. Alternatively, other positions on the carbazole ring can be functionalized (e.g., with a halogen) to participate in reactions like the Suzuki-Miyaura or Sonogashira couplings. nih.gov These palladium-catalyzed reactions allow for the precise formation of carbon-carbon bonds between the carbazole unit and other aromatic or acetylenic moieties, leading to the assembly of highly complex and planar π-conjugated molecules. nih.gov Such strategies are pivotal in designing materials with specific electronic and optical properties, including organic semiconductors and fluorescent probes.

Table 2: Representative Reactions for Extending π-Conjugation

This interactive table outlines potential synthetic routes to form styryl derivatives and more complex π-conjugated systems starting from a carbazole carbaldehyde precursor.

| Reaction Type | Carbazole Reactant | Coupling Partner Example | Potential Product Structure | Key Features | Reference |

| Claisen-Schmidt Condensation | This compound | 4-Nitrotoluene | 4-hydroxy-3-(4-nitrostyryl)-9H-carbazole | Forms a C=C bond, creates a styryl moiety. | uobaghdad.edu.iq |

| Suzuki-Miyaura Coupling | Halogenated 4-hydroxy-9H-carbazole derivative | Phenylboronic acid | Phenyl-substituted 4-hydroxy-9H-carbazole | Forms a C-C single bond between aromatic rings. | nih.gov |

| Sonogashira Coupling | Halogenated 4-hydroxy-9H-carbazole derivative | Phenylacetylene | Phenylethynyl-substituted 4-hydroxy-9H-carbazole | Forms a C-C triple bond, creates a rigid, linear extension. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-hydroxy-9H-carbazole-3-carbaldehyde in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual hydrogen and carbon atoms.

Analysis of the one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the assignment of every unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each of the protons. A very downfield singlet, typically above δ 10.0 ppm, is characteristic of the aldehyde proton (-CHO). Another broad singlet, also at a low field, would correspond to the N-H proton of the carbazole (B46965) ring. A further downfield signal would be attributed to the hydroxyl (-OH) proton, which is expected to be significantly deshielded due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. The aromatic region of the spectrum would contain a complex set of signals corresponding to the six protons on the carbazole core. Their specific chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) are dictated by their position and coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The most downfield signal, often near δ 190 ppm, is characteristic of the aldehyde carbonyl carbon. The carbon atoms of the aromatic rings would appear in the typical range of δ 110-160 ppm. The specific chemical shifts would be influenced by the attached functional groups, with the carbon atom bonded to the hydroxyl group (C4) and the carbons adjacent to the nitrogen atom showing distinct shifts.

Table 1: Expected ¹H NMR Spectral Assignments for this compound

| Proton | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

|---|---|---|

| -CHO | > 10.0 | Singlet |

| -NH | Downfield, broad | Broad Singlet |

| -OH | Downfield | Singlet |

Table 2: Expected ¹³C NMR Spectral Assignments for this compound

| Carbon | Expected Chemical Shift (δ ppm) |

|---|---|

| C=O (aldehyde) | ~190 |

| C-OH | ~155-160 |

| Aromatic C-H & C-C | 110 - 145 |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the carbazole amine. A strong, sharp peak corresponding to the aldehyde C=O stretching vibration is expected. However, due to the strong intramolecular hydrogen bond between the 4-OH group and the 3-CHO group, this C=O stretch would likely appear at a lower frequency (e.g., 1640-1660 cm⁻¹) than a typical aromatic aldehyde. Similarly, the O-H stretching vibration, normally seen as a broad band around 3300-3500 cm⁻¹, would be significantly broadened and shifted to a lower wavenumber due to this hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aromatic C=C ring stretching modes would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. While the polar O-H, N-H, and C=O groups would give strong signals in the FT-IR spectrum, the non-polar aromatic C=C bonds of the carbazole core would be expected to produce strong, sharp signals in the FT-Raman spectrum, making it particularly useful for characterizing the carbocyclic framework.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretch | 3200-3400 | FT-IR |

| O-H (H-bonded) | Stretch | Broad, lower frequency | FT-IR |

| Aromatic C-H | Stretch | ~3000-3100 | FT-IR, FT-Raman |

| C=O (H-bonded) | Stretch | 1640-1660 | FT-IR |

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Photophysical Properties

Electronic spectroscopy provides insight into the electronic structure and photophysical behavior of the molecule, including how it absorbs and emits light.

The UV-Visible absorption spectrum of this compound is expected to be characterized by multiple absorption bands corresponding to π→π* electronic transitions within the extended conjugated system of the carbazole aromatic rings. The presence of the hydroxyl (-OH) and carbaldehyde (-CHO) groups, which act as auxochromic and chromophoric groups, respectively, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole. The spectrum would likely show intense absorption bands in the UV-A (315-400 nm) and possibly the near-visible region, attributable to the highly conjugated nature of the molecule. A lower intensity band corresponding to an n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed at longer wavelengths.

As a carbazole derivative, the compound is expected to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption maxima, it would emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence emission spectrum would provide information on the energy of the first excited singlet state. The positions of both the absorption and emission maxima can be sensitive to solvent polarity (solvatochromism) due to changes in the dipole moment of the molecule upon electronic excitation.

The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield would indicate that the molecule efficiently converts absorbed light into emitted light, while a low quantum yield would suggest that non-radiative decay pathways are dominant. The specific quantum yield would need to be determined experimentally by comparison to a known standard.

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For 4-hydroxy-9H-carbazole-3-carbaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine its optimized molecular geometry and electronic characteristics. These calculations are fundamental for understanding the molecule's stability and reactivity.

Calculation of HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap | The energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data obtained from techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netmendeley.com

For the related compound 4-hydroxy carbazole (B46965), DFT calculations have been used to assign specific vibrational modes. researchgate.net For instance, the N-H stretching vibration, experimentally observed at 3210 cm⁻¹ in the FTIR spectrum, was calculated at 3670 cm⁻¹ using the B3LYP/6-311++G(d,p) level of theory. Similarly, the O-H stretching mode was observed at 3393 cm⁻¹ and calculated at 3854 cm⁻¹. researchgate.net The C-H stretching vibrations were observed around 3053-3061 cm⁻¹ and calculated in the range of 3199-3149 cm⁻¹. researchgate.net Such comparisons, often involving a scaling factor for the calculated frequencies to account for anharmonicity and basis set limitations, allow for a confident assignment of the experimental spectral bands of this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (for 4-hydroxy carbazole) | Calculated Frequency (cm⁻¹) (for 4-hydroxy carbazole) |

| N-H Stretch | 3210 | 3670 |

| O-H Stretch | 3393 | 3854 |

| C-H Stretch | 3053-3061 | 3199-3149 |

Determination of Ground State Dipole Moments

The ground state dipole moment (μg) is a measure of the charge distribution in a molecule in its electronic ground state. It is a crucial parameter that influences a molecule's interaction with external electric fields and its solubility in polar solvents. DFT calculations provide a reliable method for computing the ground state dipole moment. For molecules with both electron-donating and electron-withdrawing groups, such as this compound, a significant dipole moment is expected due to the intramolecular charge transfer from the hydroxycarbazole moiety to the carbaldehyde group. The magnitude and direction of this dipole moment are determined by the molecular geometry and the partial atomic charges.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. researchgate.netnih.gov It is widely used to calculate the energies of electronic transitions and the properties of molecules in their excited states.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the vertical excitation energies and the corresponding oscillator strengths. nih.gov These calculations help in understanding the nature of the electronic transitions, such as n → π* or π → π*, and assigning the absorption bands observed in experimental spectra. For this compound, the absorption spectrum is expected to be influenced by the extended conjugation of the carbazole ring system and the presence of the auxochromic hydroxyl and chromophoric carbaldehyde groups. Simulation of the emission (fluorescence) spectrum can also be performed by first optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state.

Calculation of Excited State Dipole Moments

The dipole moment of a molecule can change significantly upon electronic excitation. The excited state dipole moment (μe) provides information about the charge distribution in the excited state. An increase in the dipole moment upon excitation (μe > μg) indicates that the excited state is more polar than the ground state, which is common for molecules exhibiting intramolecular charge transfer (ICT). researchgate.netrsc.org TD-DFT can be used to calculate the excited state dipole moment. For this compound, a significant increase in the dipole moment upon excitation is anticipated, reflecting an enhanced charge transfer from the hydroxycarbazole donor to the carbaldehyde acceptor in the excited state. This property is crucial for applications in nonlinear optics and as fluorescent probes.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational landscape and the nature of its intermolecular interactions, which are crucial for understanding its chemical behavior and biological function.

Intermolecular Interactions: MD simulations can also model how this compound interacts with itself and with solvent molecules. In a biological context, understanding its interactions with water is essential. The hydroxyl and carbaldehyde groups can act as both hydrogen bond donors and acceptors, while the carbazole ring system can engage in π-π stacking and hydrophobic interactions. By simulating the molecule in a water box, one can analyze the radial distribution functions of water molecules around these functional groups to quantify the extent and nature of solvation. These simulations can reveal stable hydration shells and predict the molecule's solubility and transport properties.

A hypothetical MD simulation of this compound could reveal the following:

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the 4-hydroxyl group and the oxygen of the 3-carbaldehyde group, which would affect the molecule's planarity and reactivity.

Dimerization: The likelihood of forming dimers in solution through hydrogen bonding or π-π stacking of the carbazole rings.

Solvent Interactions: The specific patterns of hydrogen bonding with water molecules, which influence its solubility and ability to cross biological membranes.

These simulations provide a dynamic picture of the molecule's behavior that is not apparent from static structural information alone.

Molecular Docking and Binding Affinity Predictions in Mechanistic Biological Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, molecular docking can be employed to identify potential biological targets and to understand the structural basis of its activity.

Identifying Potential Biological Targets: Carbazole derivatives have been shown to possess a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov For instance, some carbazole derivatives have been investigated as inhibitors of specific enzymes or as ligands for particular receptors. Molecular docking can be used to screen this compound against a panel of known drug targets to generate hypotheses about its mechanism of action. For example, docking studies on carbazole derivatives have explored their interactions with antibacterial targets. jchr.org

Binding Affinity Predictions: Once a potential target is identified, molecular docking can predict the binding affinity, often expressed as a docking score or binding energy. This allows for the ranking of different compounds and the prioritization of those with the most favorable predicted binding. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be visualized and analyzed to understand the key determinants of binding.

A hypothetical molecular docking study of this compound against a cancer-related protein, such as a kinase, might reveal:

Binding Mode: The precise orientation of the molecule within the active site.

Key Interactions: The formation of hydrogen bonds between the hydroxyl and carbaldehyde groups and specific amino acid residues in the active site. The carbazole ring might engage in hydrophobic or π-π stacking interactions with aromatic residues.

Binding Affinity: A quantitative estimate of the binding strength, which can be used to compare it with known inhibitors.

The following table illustrates hypothetical docking results for this compound against three different protein targets.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Phe239, Trp196 | π-π Stacking | ||

| Topoisomerase II | -7.9 | Asp551, Arg487 | Hydrogen Bond, Electrostatic |

| Tyr804 | π-π Stacking | ||

| Estrogen Receptor | -9.2 | Arg394, Glu353 | Hydrogen Bond |

| Phe404 | Hydrophobic |

This is a hypothetical data table for illustrative purposes.

Such studies can guide the chemical synthesis of new derivatives with improved binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to derived compounds)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For derivatives of this compound, QSAR modeling can be a valuable tool for predicting the biological activity of newly designed compounds and for understanding the structural features that are important for their activity. nih.gov

Developing a QSAR Model: To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition or cell proliferation) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that relates the descriptors to the biological activity.

Applications of QSAR Modeling: A validated QSAR model can be used to:

Predict the activity of new compounds: This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and testing.

Identify key structural features: The descriptors that are found to be important in the QSAR model can provide insights into the mechanism of action and guide the design of more potent compounds. For example, a QSAR study on 1,2,4-triazole (B32235) derivatives as anticancer agents identified steric and electrostatic fields as important contributors to their activity. nih.gov

A hypothetical QSAR study on a series of anticancer derivatives of this compound might yield an equation like:

pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * HD_Acceptors + 2.1

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient, Molecular_Weight is the molecular weight, and HD_Acceptors is the number of hydrogen bond acceptors. This equation would suggest that higher hydrophobicity and a greater number of hydrogen bond acceptors, along with a lower molecular weight, are beneficial for the anticancer activity of these derivatives.

The following table presents hypothetical data for a QSAR study on a small set of derivatives.

| Compound | logP | Molecular Weight | HD Acceptors | Experimental pIC50 | Predicted pIC50 |

| Derivative 1 | 2.5 | 250 | 3 | 5.8 | 5.85 |

| Derivative 2 | 3.1 | 280 | 3 | 6.0 | 6.05 |

| Derivative 3 | 2.8 | 260 | 4 | 6.5 | 6.50 |

| Derivative 4 | 3.5 | 300 | 3 | 6.1 | 6.05 |

This is a hypothetical data table for illustrative purposes.

QSAR modeling, in conjunction with molecular docking and MD simulations, provides a comprehensive computational approach to the study of this compound and its derivatives, accelerating the process of drug discovery and development. rsc.org

Applications and Advanced Research Trajectories

Materials Science and Optoelectronics

The rigid, planar, and electron-rich nature of the carbazole (B46965) scaffold imparts excellent thermal and chemical stability, making it a prime candidate for developing advanced organic materials. The functional groups on 4-hydroxy-9H-carbazole-3-carbaldehyde serve as reactive handles for synthesizing more complex molecules with tailored properties for electronic and photonic applications.

The carbazole moiety is a cornerstone in the field of organic electronics due to its inherent hole-transporting capabilities and high triplet energy. This makes it an ideal component for Organic Light-Emitting Diodes (OLEDs), particularly as a host material for phosphorescent emitters. nih.gov The unique structure of this compound allows it to be used in the development of OLEDs and other electronic materials. smolecule.com Researchers can react the aldehyde group with various aromatic amines or other heterocycles to construct bipolar host materials and emitters. This strategy allows for the creation of materials where the carbazole unit provides hole-transporting ability, while the moiety introduced via the aldehyde group can be tailored for electron transport, leading to balanced charge injection and improved device efficiency.

| Application Area | Role of this compound | Key Properties Conferred by Carbazole Scaffold |

| OLEDs | Precursor for bipolar host materials and emitters. | High triplet energy, hole-transporting capabilities. |

| Electronic Materials | Versatile intermediate for complex organic molecules. smolecule.com | Rigidity, planarity, thermal and chemical stability. |

Carbazole derivatives have been identified as high-performance photoinitiators for photopolymerization processes, particularly under near-UV and visible light from LED sources. nih.gov The compound this compound serves as a starting material in the synthesis of more complex photoinitiators. For instance, it can be reacted with ethyl acetoacetate (B1235776) in the presence of piperidine (B6355638) to form 3-acetylpyrano[3,2-c]carbazole-2(7H)-one, a component used in developing efficient photoinitiators for sunlight-driven free radical photopolymerization. rsc.org The introduction of specific substituents onto the carbazole skeleton can effectively red-shift the absorption spectrum, making these compounds highly suitable for modern curing technologies that utilize LEDs. nih.gov

The carbazole platform is foundational in the design of novel fluorescent probes for detecting various analytes. rsc.org The aldehyde group on this compound is a key functional handle for synthesizing chemosensors. For example, Schiff bases derived from the related 9-ethyl-9H-carbazole-3-carbaldehyde have been demonstrated to function as selective fluorescent "turn-on" probes for metal ions. The general principle involves a reaction between the probe and the analyte that alters the electronic structure of the carbazole fluorophore, leading to a significant change in fluorescence intensity. This makes carbazole-aldehyde derivatives valuable precursors for creating sensors capable of detecting gaseous signaling molecules like H2S or metal ions in biological and environmental samples. rsc.org Furthermore, condensation products of carbazole aldehydes are being investigated as sensitizer (B1316253) dyes in dye-sensitized solar cells (DSSCs).

Biochemical and Mechanistic Biology

The carbazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Investigations into this compound and its derivatives focus on their interactions with various biological targets, including enzymes and cellular receptors. smolecule.com

The potential for carbazole-based compounds to act as enzyme inhibitors is an active area of research. smolecule.com While direct studies on this compound are emerging, research on related structures provides insight into its potential applications.

Xanthine (B1682287) Oxidase (XO): XO is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comnih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. mdpi.comnih.gov Consequently, the discovery of novel XO inhibitors is a significant therapeutic goal. mdpi.comnih.gov Phenolic compounds, in particular, have been studied for their XO inhibitory potential. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest to the cosmetic and food industries for preventing hyperpigmentation and enzymatic browning, respectively. nih.govresearchgate.net Benzaldehyde derivatives containing hydroxyl groups are known to possess anti-tyrosinase properties, suggesting that this compound could be a candidate for investigation in this area. researchgate.net

Pim Kinase: The Pim family of serine/threonine kinases is implicated in cancer cell proliferation and survival, making them attractive targets for anticancer drug development. nih.gov Research has shown that diversely substituted pyrrolo[2,3-a]carbazole derivatives, which share the core carbazole structure, exhibit potent inhibitory activity against Pim-1, Pim-2, and Pim-3 kinases. nih.gov

| Target Enzyme | Therapeutic Relevance | Relevance of Carbazole Scaffold |

| Xanthine Oxidase | Gout, Hyperuricemia. mdpi.comnih.gov | Phenolic structures are investigated as inhibitors. nih.gov |

| Tyrosinase | Hyperpigmentation, Enzymatic Browning. nih.gov | Hydroxybenzaldehyde derivatives show inhibitory activity. researchgate.net |

| Pim Kinase | Cancer. nih.gov | Related pyrrolo[2,3-a]carbazole structures are potent inhibitors. nih.gov |

Assessing how compounds bind to biological receptors is fundamental to drug discovery. smolecule.com Studies on carbazole derivatives have revealed specific interactions with key cellular targets. A notable example is the closely related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), which has been shown to exhibit significant antitumor function in human melanoma cells. nih.gov This activity is achieved through the reactivation of the p53 tumor suppressor pathway. nih.gov ECCA was found to enhance the phosphorylation of p53 at the Ser15 position, leading to increased apoptosis and senescence in melanoma cells while having little effect on normal melanocytes. nih.gov This research highlights the potential of the carbazole-3-carbaldehyde scaffold to interact with specific molecular targets and modulate critical signaling pathways involved in disease, providing a strong rationale for further investigation into the receptor binding profile of this compound. nih.gov

Exploration of Anti-amyloid Aggregation Activity and Mechanism (e.g., in Type 2 Diabetes Models)

The misfolding and aggregation of proteins into amyloid fibrils are central to the pathology of several diseases, including Type 2 Diabetes (T2D) and Alzheimer's disease. nih.govnih.gov In T2D, the aggregation of human islet amyloid polypeptide (hIAPP) contributes to the loss of pancreatic β-cell mass. nih.gov While direct studies on this compound are limited, the broader class of carbazole derivatives has shown promise in combating amyloid-related toxicity.

Research has demonstrated that certain carbazole derivatives can exert neuroprotective effects by protecting neuronal cells against damage induced by amyloid-beta (Aβ). researchgate.net For instance, Murraya carbazole derivatives have been evaluated for their ability to inhibit Aβ fibrillization. nih.gov The mechanism is thought to involve the disruption of amyloid structures through aromatic interactions. nih.gov Molecules with aromatic ring systems can interfere with the formation of β-sheets, which are characteristic of amyloid fibrils. nih.govnih.gov This suggests that the carbazole nucleus could serve as a valuable template for developing inhibitors of hIAPP aggregation in T2D, although specific studies on this compound in this context are yet to be extensively reported.

| Compound Class | Target Amyloid | Observed Effect | Potential Mechanism |

| Murraya Carbazoles | Amyloid-beta (Aβ) | Inhibition of Aβ fibrillization nih.gov | Interference with β-sheet formation |

| 9-Ethyl-9H-carbazole Hydrazone Derivatives | Amyloid-beta (Aβ) | Protection of neuronal cells against Aβ-induced damage researchgate.net | Radical scavenging and antioxidant activity researchgate.net |

Mechanistic Studies of Antiviral Activity (e.g., Anti-HIV activity, inhibition of viral replication cycle stages, viral kinases)

Carbazole derivatives have emerged as a significant class of antiviral agents, with notable activity against Human Immunodeficiency Virus (HIV). nih.govnih.gov The mechanisms of action are often multifaceted, targeting various stages of the viral life cycle.

Studies on chloro-1,4-dimethyl-9H-carbazoles revealed moderate anti-HIV activity. nih.govbohrium.com The activity profile of these compounds suggested that their mechanism was likely not based on inhibiting viral entry via CXCR4 or CCR5 co-receptors, but rather on the inhibition of other stages of the HIV replication cycle. nih.govbohrium.com Further research on a nitro-derivative of this series indicated that the position of substituents on the carbazole scaffold is vital for antiviral efficacy. nih.govnih.gov

Additionally, indolocarbazole compounds have demonstrated antiviral activity through the inhibition of viral kinases, such as the UL97 kinase in human cytomegalovirus (HCMV). nih.gov This suggests that carbazole-based compounds can interfere with crucial viral enzymatic processes. For example, a series of N-alkyl-pyrido[4,3-c]carbazoles, synthesized from the related compound 2-hydroxy-9H-carbazole-3-carbaldehyde (mukonal), showed potent inhibition of HIV replication in H9 lymphocytes. nih.gov

| Carbazole Derivative Class | Virus Target | Proposed Mechanism of Action |

| Chloro-1,4-dimethyl-9H-carbazoles | HIV-1 | Inhibition of later stages of the HIV replication cycle nih.govbohrium.com |

| Indolocarbazoles | Human Cytomegalovirus (HCMV) | Inhibition of viral kinase UL97 nih.gov |

| N-alkyl-pyrido[4,3-c]carbazoles | HIV | Inhibition of HIV replication nih.gov |

Elucidation of Antimicrobial Activity Mechanisms (e.g., against specific bacterial and fungal strains)

The carbazole nucleus is a key feature in many compounds exhibiting potent antimicrobial properties. nih.govijrpc.com Derivatives of this compound have been investigated for their efficacy against a spectrum of pathogenic bacteria and fungi.

Newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have shown effective growth inhibition of Gram-positive bacteria, particularly Staphylococcus aureus. mdpi.com In contrast, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa were found to be more resistant. mdpi.com The antimicrobial data for a series of carbazole derivatives containing thiadiazole and thiazole (B1198619) moieties revealed that a compound featuring a 1,3,4-thiadiazole (B1197879) ring linked to the carbazole nitrogen was the most active against both bacterial and fungal strains. Natural carbazole alkaloids from plants like Murraya koenigii have also demonstrated significant antibacterial and antifungal activity against strains of Escherichia, Staphylococcus, Streptococcus, and Candida. mdpi.com

The precise mechanisms are still under investigation, but it is believed that the planar, lipophilic nature of the carbazole ring facilitates interaction with microbial cell membranes, leading to disruption and cell death.

| Bacterial/Fungal Strain | Class of Carbazole Derivative | Observed Activity |

| Staphylococcus aureus (Gram-positive) | 4-[4-(benzylamino)butoxy]-9H-carbazole | Effective growth inhibition mdpi.com |

| Escherichia coli (Gram-negative) | 4-[4-(benzylamino)butoxy]-9H-carbazole | Higher resistance observed mdpi.com |

| Pseudomonas aeruginosa (Gram-negative) | Various Carbazole Derivatives | Generally less active than against Gram-positive strains nih.gov |

| Candida albicans (Fungus) | N-substituted carbazoles with 1,2,4-triazole (B32235) | High antifungal activity nih.gov |

| Aspergillus niger (Fungus) | N-substituted carbazoles | Moderate to good antifungal activity nih.gov |

Investigation of Anticancer Activity Mechanisms (e.g., induction of apoptosis, p53 pathway reactivation, anti-proliferative effects)

The anticancer potential of carbazole derivatives is well-documented, with many compounds targeting key cellular pathways involved in cancer progression. ijrpc.comnih.gov A notable example is 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a close analog of the subject compound, which has been extensively studied for its antitumor effects in human melanoma cells. nih.govnih.govresearchgate.net

The primary mechanism of ECCA's anticancer activity is the reactivation of the p53 tumor suppressor pathway. nih.govnih.gov Although p53 is rarely mutated in melanoma, its function is often inactivated. nih.gov ECCA was found to induce melanoma cell apoptosis and senescence by activating p53. nih.govnih.gov Mechanistic studies revealed that ECCA treatment leads to the upregulation of cleaved PARP, Caspase-9, and Caspase-3, which are key markers of apoptosis. nih.gov Furthermore, ECCA activates the p53 pathway by increasing the phosphorylation of p38-MAPK and JNK kinases. nih.govresearchgate.net This targeted action allows ECCA to selectively inhibit the growth of melanoma cells with little effect on normal human melanocytes. nih.govresearchgate.net

| Compound | Cancer Model | Mechanism of Action | Key Molecular Events |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Human Melanoma | Reactivation of the p53 pathway nih.govnih.gov | Induction of apoptosis and senescence nih.gov |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Human Melanoma | Anti-proliferative effects nih.gov | Increased phosphorylation of p38-MAPK and JNK nih.govresearchgate.net |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Human Melanoma | Induction of apoptosis nih.gov | Upregulation of cleaved PARP, Caspase-9, and Caspase-3 nih.gov |

Mechanistic Insights into Antioxidant and Anti-inflammatory Properties

Many carbazole derivatives possess significant antioxidant and anti-inflammatory properties, which are often linked to their neuroprotective and anticancer activities. echemcom.com These compounds can scavenge free radicals and modulate inflammatory pathways, thereby mitigating cellular damage from oxidative stress.

The anti-inflammatory effects of certain natural carbazole alkaloids have been demonstrated in mouse macrophage cells. echemcom.com The mechanism involves the inhibition of inflammatory mediators. The antioxidant activity of carbazoles is attributed to the electron-rich nature of the nitrogen-containing ring system, which can donate electrons to neutralize reactive oxygen species. Studies on 9-ethyl-9H-carbazole hydrazone derivatives confirmed their radical scavenging activity in both cell-free and cell-based assays, highlighting their potential in managing diseases related to oxidative stress. researchgate.net

Studies on Neuroprotective Mechanisms

The neuroprotective potential of carbazole and its derivatives is a promising area of research, particularly for the management of traumatic brain injury (TBI) and neurodegenerative diseases. nih.gov The mechanisms underlying these effects are diverse and target the secondary injury cascades that follow an initial neurological insult.

Carbazole compounds have been shown to exert significant neuroprotective effects by reducing oxidative stress, inhibiting apoptosis, and promoting neuroregeneration in preclinical models. nih.gov They may also help preserve the integrity of the blood-brain barrier and modulate inflammatory responses within the central nervous system. nih.gov Specific derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine; its inhibition is a key strategy in treating Alzheimer's disease. nih.gov The protective effect of carbazole hydrazones against amyloid β-induced damage in neuronal cells further underscores their potential as neuroprotective agents. researchgate.net

Exploration as G-quadruplex Ligands and their Biological Implications

G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are prevalent in functionally significant regions of the genome, such as telomeres and oncogene promoter regions, making them attractive targets for anticancer drug design. nih.govresearchgate.net The planar aromatic system of the carbazole scaffold makes it an ideal candidate for binding to and stabilizing these G4 structures. bohrium.com

Carbazole ligands can interact with G-quadruplexes, primarily through π-π stacking interactions with the external G-tetrads. nih.gov This binding stabilizes the G4 structure. The stabilization of G-quadruplexes in the promoter regions of oncogenes like c-myc can suppress their transcription. nih.govresearchgate.net Similarly, stabilizing G4 structures at telomeres can inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of most cancer cells. nih.gov The development of carbazole-based G4 ligands represents a targeted strategy to interfere with cancer cell proliferation and survival. researchgate.netnih.gov

Role as a Key Synthetic Intermediate for High-Value Molecular Architectures

The strategic placement of hydroxyl and aldehyde functional groups on the carbazole framework makes this compound a versatile and valuable precursor in the synthesis of complex, high-value molecular architectures. chemmethod.com This compound serves as a foundational building block for constructing a variety of naturally occurring carbazole alkaloids and their analogues, many of which exhibit significant biological activity. nih.gov

The synthetic utility of this compound lies in the reactivity of its functional groups. The aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions, while the hydroxyl group can be alkylated or used as a directing group in further aromatic substitutions. This dual functionality allows for the systematic and regioselective elaboration of the carbazole core to achieve the synthesis of intricate natural products.

A prominent synthetic strategy that highlights the importance of substituted carbazoles is the combination of Suzuki-Miyaura cross-coupling followed by a Cadogan reductive cyclization. lookchem.comepa.gov This powerful sequence enables the efficient construction of the carbazole nucleus from simpler precursors. In this context, derivatives of this compound are crucial for introducing the necessary functionalities that are present in the final target molecules.

Research by Bhatthula et al. has demonstrated the successful application of this methodology for the total synthesis of a wide array of carbazole alkaloids. lookchem.comepa.govresearchgate.net Their work underscores the role of functionalized carbazoles as key intermediates in accessing these structurally diverse and medicinally relevant compounds.

The following table details some of the high-value carbazole alkaloids that have been synthesized utilizing strategies where this compound or its close derivatives are pivotal intermediates.

| Compound Name | Classification | Significance/Activity |

|---|---|---|

| Murrayafoline A | Carbazole Alkaloid | Exhibits antimicrobial activity. researchgate.net |

| Koenoline | Carbazole Alkaloid | Isolated from Murraya koenigii, potential biological activities. nih.govresearchgate.net |

| Mukoeic acid | Carbazole Alkaloid | A carbazole derivative with potential for further synthetic modification. researchgate.net |

| Glycozolicine | Carbazole Alkaloid | Natural product with a carbazole core. researchgate.net |

| Clauszoline K | Carbazole Alkaloid | Isolated from Clausena excavata. lookchem.comjst.go.jp |

| Murrayanine | Carbazole Alkaloid | Shows anti-inflammatory and antioxidant potential. nih.govsymbiosisonlinepublishing.com |

| Glycoborine | Carbazole Alkaloid | A naturally occurring carbazole alkaloid. researchgate.net |

| Glycozoline | Carbazole Alkaloid | Isolated from Glycosmis pentaphylla. lookchem.com |

The synthesis of these complex molecules often involves multiple steps, with the carbazole core being assembled and functionalized in a controlled manner. For instance, the synthesis of Murrayanine has been achieved in high yield (78%) via the reduction of a corresponding carbazole ester to the target aldehyde, demonstrating a key transformation involving the functional group present in this compound. chemmethod.com

The following table provides a representative overview of the synthetic transformations involving the key functional groups of the title compound to yield diverse molecular structures.

| Functional Group | Reaction Type | Reagents | Resulting Structure |

|---|---|---|---|

| Aldehyde (-CHO) | Reduction | Di-isobutyl-aluminum hydride (DIBAL-H) | Primary Alcohol (-CH₂OH) |

| Aldehyde (-CHO) | Condensation (Claisen-Schmidt) | Acetophenones | Chalcone (B49325) derivatives |

| Aromatic Core | Cadogan Reductive Cyclization | Triphenylphosphine | Formation of the fused carbazole ring system |

| Aromatic Core | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Formation of biaryl precursors for cyclization |

Conclusion and Future Research Directions

Summary of Current Research Advancements and Established Knowledge

Research on carbazole (B46965) derivatives has firmly established their significance across various scientific domains. The core carbazole structure is recognized for its desirable electronic and charge-transport properties, stemming from its large π-conjugated system and rigid fused rings. researchgate.net This has led to extensive investigation into their use in photoelectrical materials, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.netnbinno.com

In the realm of medicinal chemistry, carbazole derivatives have demonstrated a wide spectrum of biological activities. These include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comnih.gov For instance, certain carbazole compounds have been investigated for their potent anti-inflammatory effects, with some derivatives showing greater potency than standard drugs like diclofenac (B195802) sodium. Furthermore, the antitumor potential of carbazole derivatives is a significant area of study, with compounds like 9-ethyl-9H-carbazole-3-carbaldehyde showing promise in melanoma therapy through the reactivation of the p53 pathway. nih.govnih.govresearchgate.net

Synthetic methodologies for creating carbazole derivatives have also seen considerable advancement. rsc.org Modern techniques focus on improving efficiency, regioselectivity, and developing "greener" synthetic routes. rsc.orgrsc.org The functionalization of the carbazole core, particularly at the C-3 and C-4 positions, is crucial for tuning the compound's properties for specific applications. nih.govchim.itnih.gov The aldehyde group at the C-3 position and the hydroxyl group at the C-4 position of 4-hydroxy-9H-carbazole-3-carbaldehyde serve as versatile handles for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Identification of Unexplored Research Avenues and Remaining Challenges

Despite the progress made, several research avenues concerning this compound and its analogues remain underexplored. A primary challenge is the comprehensive understanding of the structure-activity relationships (SAR) for various biological targets. While broad activities are known, detailed mechanistic studies for many derivatives are lacking. For example, elucidating how specific substitutions on the carbazole ring influence efficacy and selectivity for a particular enzyme or receptor is an area ripe for investigation.

Another challenge lies in the therapeutic application of some carbazole derivatives, which can be hampered by low hydrosolubility and bioavailability. mdpi.com Overcoming these pharmacokinetic hurdles is essential for translating promising in vitro results into effective clinical treatments. The development of novel drug delivery systems or the synthesis of more soluble prodrugs could address these issues.

From a materials science perspective, while carbazoles are widely used, the specific contributions of the 4-hydroxy and 3-carbaldehyde functionalities to the performance of electronic devices are not fully optimized. Research into how these groups affect charge injection, transport, and stability in materials like OLEDs could lead to the design of more efficient and durable devices.

Furthermore, the exploration of the catalytic potential of metal complexes derived from this compound-based ligands is an emerging area. The synthesis of Schiff bases from this compound, such as 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone, has been reported, and these can act as chelating agents for various transition metals. researchgate.net The catalytic activities of such complexes in various organic transformations are yet to be systematically investigated.

Perspectives on Novel Derivative Discovery and Application Development

The inherent reactivity of the aldehyde and hydroxyl groups in this compound provides a fertile ground for the discovery of novel derivatives. Future research should focus on synthesizing new classes of compounds through reactions such as condensation, cyclization, and multicomponent reactions. For example, the aldehyde functionality can be a starting point for creating novel heterocyclic systems fused to the carbazole core.

In medicinal chemistry, the design of hybrid molecules that combine the carbazole scaffold with other pharmacologically active moieties could lead to multifunctional drugs with improved therapeutic profiles. For instance, conjugating the carbazole unit with known anticancer agents or antimicrobial peptides could result in synergistic effects and overcome drug resistance.

In the field of materials science, the focus could be on developing new polymers and dendrimers based on this compound. These materials could possess unique photophysical properties, making them suitable for applications in sensors, organic electronics, and photonics. The development of fluorescent probes for the detection of specific ions or biomolecules is another promising application, building on the inherent fluorescence of the carbazole ring.

Opportunities for Interdisciplinary Collaboration and Translational Research in Chemical Sciences

The multifaceted nature of carbazole chemistry presents numerous opportunities for interdisciplinary collaboration. Chemists synthesizing new derivatives of this compound can collaborate with biologists and pharmacologists to screen these compounds for various biological activities and to understand their mechanisms of action. nih.gov Such collaborations are crucial for accelerating the drug discovery process.

Similarly, collaborations between synthetic chemists and materials scientists are essential for the development of new functional materials. nbinno.com Chemists can provide novel carbazole-based building blocks, while materials scientists can fabricate and characterize devices, providing valuable feedback for the design of next-generation materials.

Translational research, which aims to bridge the gap between basic scientific discoveries and their practical applications, is particularly relevant for carbazole derivatives. The promising anticancer and antimicrobial activities of some of these compounds warrant further preclinical and clinical studies. mdpi.comnih.gov Establishing collaborations with clinical researchers and pharmaceutical companies will be key to translating these laboratory findings into tangible health benefits. Furthermore, the development of scalable and cost-effective synthetic routes for promising derivatives will be critical for their commercial viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.